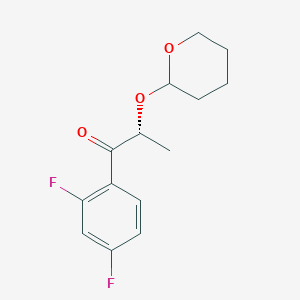

(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

説明

(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is a useful research compound. Its molecular formula is C14H16F2O3 and its molecular weight is 270.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one , with CAS number 126918-17-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16F2O3 |

| Molecular Weight | 270.272 g/mol |

| IUPAC Name | (2R)-1-(2,4-difluorophenyl)-2-(oxan-2-yloxy)propan-1-one |

| SMILES | CC@HC(=O)c2ccc(F)cc2F |

Preliminary studies suggest that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzyme Activity : It has been shown to inhibit certain enzymes related to cancer pathways, particularly those involved in the RAF-MEK-ERK signaling pathway , which is crucial for cell proliferation and survival.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

- Cytotoxic Effects : In vitro studies demonstrate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by Pendergrass et al. (2024) evaluated the effects of this compound on various cancer cell lines. The results indicated:

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines.

- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.

Study 2: Antimicrobial Efficacy

In a separate investigation focused on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The results indicate promising antimicrobial activity, particularly against Staphylococcus aureus.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent cell death.

- Synergistic Effects : When combined with existing chemotherapeutics, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one with high enantiomeric purity?

- Methodological Answer:

- Protecting Groups: Use tetrahydropyran (THP) as a protecting group for the hydroxyl moiety during synthesis to prevent undesired side reactions .

- Chiral Catalysts: Employ asymmetric catalysis (e.g., chiral oxazaborolidines) to ensure the (2R)-configuration is retained.

- Analytical Validation: Confirm enantiomeric purity via chiral HPLC or polarimetry, comparing retention times/optical rotation with standards .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use , , and NMR to confirm the difluorophenyl group, THP-oxygen linkage, and ketone functionality. NMR is critical for verifying substitution patterns on the aromatic ring .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., ESI-TOF for accurate mass).

- X-ray Crystallography: For absolute stereochemical confirmation, if single crystals are obtainable .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer:

- Enzyme Inhibition Assays: Screen against metalloenzymes (e.g., fungal lanosterol 14α-demethylase) due to structural similarity to known fungicidal compounds .

- In Vitro Testing: Use MIC (Minimum Inhibitory Concentration) assays against fungal strains like Candida albicans to evaluate antifungal potency.

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the biological activity of this compound?

- Methodological Answer:

- Enantiomer Comparison: Synthesize both (2R) and (2S) enantiomers and compare their IC values in enzyme inhibition assays. For example, the (2R) configuration may enhance binding to chiral enzyme pockets .

- Molecular Dynamics Simulations: Model interactions between the enantiomers and target enzymes (e.g., cytochrome P450) to explain stereoselectivity .

Q. What methodologies are recommended to resolve contradictions in reported reaction yields during the synthesis of this compound?

- Methodological Answer:

- Systematic Parameter Variation: Test solvents (e.g., THF vs. DCM), temperatures (0°C vs. rt), and catalysts (e.g., BF-EtO vs. p-TsOH) to identify optimal conditions .

- Design of Experiments (DoE): Use factorial design to assess interactions between variables (e.g., solvent polarity and reaction time) .

- Byproduct Analysis: Employ LC-MS to trace side products (e.g., THP-deprotected intermediates) that reduce yields .

Q. What strategies can mitigate competing side reactions during the introduction of the THP-protected oxy group?

- Methodological Answer:

- Stepwise Protection: Introduce the THP group early in the synthesis to avoid ketone interference.

- Acid Sensitivity: Use mild acid (e.g., pyridinium p-toluenesulfonate) for deprotection to prevent decomposition of the difluorophenyl moiety .

Q. How can computational methods aid in predicting the environmental fate or biodegradation pathways of this compound?

- Methodological Answer:

- QSAR Modeling: Predict physicochemical properties (logP, water solubility) to assess environmental persistence .

- Metabolic Pathway Prediction: Use software like EAWAG-BBD to simulate microbial degradation pathways, focusing on cleavage of the THP-ether or ketone reduction .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antifungal activity across different studies?

- Methodological Answer:

- Standardized Assays: Re-evaluate activity using identical fungal strains (e.g., ATCC standards) and growth media to control variables .

- Synergistic Effects: Test for interactions with adjuvants (e.g., cyclodextrins) that may enhance solubility and bioactivity .

Q. Experimental Design Recommendations

Q. What is an optimized experimental framework for studying the structure-activity relationship (SAR) of analogs of this compound?

- Methodological Answer:

- Analog Synthesis: Modify substituents systematically (e.g., replace THP with other protecting groups, vary fluorine positions) .

- High-Throughput Screening: Use 96-well plate assays to rapidly test antifungal/antibacterial activity across analogs .

- Data Clustering: Apply PCA (Principal Component Analysis) to correlate structural features (e.g., logP, steric bulk) with bioactivity .

特性

IUPAC Name |

(2R)-1-(2,4-difluorophenyl)-2-(oxan-2-yloxy)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-9(19-13-4-2-3-7-18-13)14(17)11-6-5-10(15)8-12(11)16/h5-6,8-9,13H,2-4,7H2,1H3/t9-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANPCCDZBDSJOU-CGCSKFHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501147113 | |

| Record name | (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126918-17-0 | |

| Record name | (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126918-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。